N-(3-bromophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide
Overview
Description
N-(3-bromophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C21H19BrN2O3S and its molecular weight is 459.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.02998 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Enzymatic Inhibition
- Synthesis of Novel Sulfonamides : A study by Ulus et al. (2013) detailed the synthesis of novel acridine and bis acridine sulfonamides, which showed effective inhibitory activity against carbonic anhydrase isoforms II and VII. These compounds, synthesized from derivatives including N-(4-sulfamoylphenyl)benzamide, demonstrate the compound's utility as a precursor in creating inhibitors for metalloenzymes like carbonic anhydrase (Ulus et al., 2013).
Molecular Docking and Vibrational Spectroscopy
- Molecular Structure and Bioactivity : FazilathBasha et al. (2021) explored the molecular structure, docking, and vibrational spectroscopy of a similar molecule, N-((4-aminophenyl)sulfonyl)benzamide. The study highlighted its structural behavior and antifungal and antiviral nature, providing insight into the compound's potential applications in developing bioactive materials (FazilathBasha et al., 2021).
Synthesis and Catalysis
- Novel Reagents and Catalysis : Research by Khazaei et al. (2014) introduced a novel N-bromo sulfonamide reagent for synthesizing 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This work illustrates the use of similar compounds in catalysis, showcasing their versatility in organic synthesis (Khazaei et al., 2014).
Electrophysiological Activity
- Cardiac Electrophysiological Activity : A study conducted by Morgan et al. (1990) synthesized and analyzed the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating the potential medical applications of such compounds in treating arrhythmias (Morgan et al., 1990).
Properties
IUPAC Name |
N-(3-bromophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-14-5-3-8-19(11-14)24-28(26,27)20-12-16(10-9-15(20)2)21(25)23-18-7-4-6-17(22)13-18/h3-13,24H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOVNKIEKXFGHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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